4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid, with the chemical formula and CAS number 1119451-56-7, is an important compound in scientific research, particularly in the field of proteomics and medicinal chemistry. It is classified as an amino acid derivative and is recognized for its potential as a biochemical probe due to its ability to interact with various proteins and enzymes .
The synthesis of 4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid typically involves several key steps. One common method includes the reaction of 4-(4-ethylpiperazin-1-yl)aniline with succinic anhydride under controlled conditions. This reaction leads to the formation of the target compound through acylation processes.
The molecular structure of 4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid can be represented by its InChI code: InChI=1S/C16H23N3O3/c1-2-18-9-11-19(12-10-18)14-5-3-13(4-6-14)17-15(20)7-8-16(21)22/h3-6H,2,7-12H2,1H3,(H,17,20)(H,21,22)
.
4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions:
The mechanism of action for 4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific proteins and enzymes in biological systems. The compound acts as a biochemical probe that can modulate protein activity through binding interactions.
The primary applications of 4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid include:
This compound's unique structural characteristics and reactivity make it a valuable tool in both academic research and pharmaceutical applications.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0